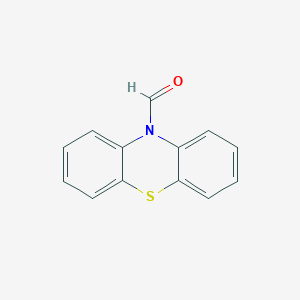

Phenothiazine-10-carboxaldehyde

Description

Properties

IUPAC Name |

phenothiazine-10-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXXEOZCWDXNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456652 |

Source

|

| Record name | Phenothiazine-10-carboxadehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-67-4 |

Source

|

| Record name | Phenothiazine-10-carboxadehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of Phenothiazine-10-carboxaldehyde

An In-Depth Technical Guide to the Chemical Properties and Stability of Phenothiazine-10-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine-10-carboxaldehyde is a pivotal derivative of the phenothiazine scaffold, a heterocyclic system that forms the backbone of numerous pharmaceuticals. This guide provides a comprehensive exploration of its chemical properties, reactivity, and stability, offering insights for its application in medicinal chemistry and materials science. By understanding its fundamental characteristics, researchers can better design, synthesize, and handle this versatile compound, ensuring the integrity and reproducibility of their work.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in drug discovery, most notably for its role in the development of antipsychotic and antihistaminic drugs. The nitrogen and sulfur heteroatoms imbue the ring system with a unique butterfly conformation and a rich redox chemistry, making it a target for derivatization. The introduction of a carboxaldehyde group at the N-10 position dramatically alters the parent molecule's electronic and steric properties, creating a versatile synthetic handle for further molecular elaboration. This guide will dissect the nuanced chemical behavior of Phenothiazine-10-carboxaldehyde.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Phenothiazine-10-carboxaldehyde is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C13H9NOS | PubChem |

| Molecular Weight | 227.28 g/mol | PubChem |

| Appearance | Yellow to brown crystalline powder | Sigma-Aldrich |

| Melting Point | 115-118 °C | Sigma-Aldrich |

| Solubility | Soluble in acetone, chloroform, and dimethylformamide (DMF) | Internal Data |

Spectroscopic Signature:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H, -CHO), 7.6-7.2 (m, 8H, Ar-H). The downfield shift of the aldehyde proton is characteristic.

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.2 (C=O), 145.1, 128.5, 127.8, 126.4, 123.0, 116.8 (Ar-C).

-

IR (KBr, cm⁻¹): 1680 (C=O stretch), a prominent band indicating the presence of the aldehyde functional group.

Synthesis of Phenothiazine-10-carboxaldehyde

The most common and efficient method for the synthesis of Phenothiazine-10-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of the secondary amine of the phenothiazine ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent is formed in situ.

-

Reaction: Dissolve phenothiazine in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.

-

Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure Phenothiazine-10-carboxaldehyde.

Caption: Synthesis of Phenothiazine-10-carboxaldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the N-10 position is the primary site of reactivity, serving as a gateway for a multitude of chemical transformations.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 10H-phenothiazine-10-carboxylic acid. This transformation is a key step in creating a linker for bioconjugation or for the synthesis of amide derivatives.

-

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of reagent is critical to avoid oxidation of the sulfur atom in the phenothiazine ring.

Reduction

Reduction of the aldehyde yields the corresponding alcohol, 10-(hydroxymethyl)phenothiazine. This derivative can be used in esterification or etherification reactions.

-

Reagents: Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mildness and selectivity for the aldehyde over other functional groups that might be present in more complex derivatives.

Condensation Reactions

The aldehyde group is an excellent electrophile and readily undergoes condensation reactions with various nucleophiles.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of a carbon-carbon double bond, providing access to a wide range of vinyl-phenothiazine derivatives.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, is a powerful tool for carbon-carbon bond formation.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields the corresponding N-substituted aminomethylphenothiazines. This is a highly valuable reaction in medicinal chemistry for the synthesis of diverse amine libraries.

Caption: Reactivity of Phenothiazine-10-carboxaldehyde.

Stability and Degradation

The stability of Phenothiazine-10-carboxaldehyde is a critical consideration for its storage and handling, as well as for the long-term stability of drugs derived from it.

Oxidative Stability

The phenothiazine ring system is susceptible to oxidation, primarily at the sulfur atom. This can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light.

-

Degradation Pathway: Phenothiazine-10-carboxaldehyde → Phenothiazine-10-carboxaldehyde-5-oxide → Phenothiazine-10-carboxaldehyde-5,5-dioxide.

Photostability

Phenothiazine derivatives are known to be photosensitive. Exposure to UV light can lead to the formation of radical cations and subsequent degradation products. The aldehyde group can also participate in photochemical reactions.

Recommended Storage and Handling:

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.

-

Handling: Handle in a well-ventilated area, and avoid prolonged exposure to light and air. For sensitive reactions, the use of degassed solvents is recommended.

Caption: Oxidative Degradation of Phenothiazine-10-carboxaldehyde.

Conclusion

Phenothiazine-10-carboxaldehyde is a compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its chemical properties, synthetic routes, and stability is paramount for any researcher working with this compound. The insights and protocols provided in this guide are intended to facilitate its effective use and to inspire the development of novel phenothiazine-based compounds.

References

-

PubChem Compound Summary for CID 79040, Phenothiazine-10-carboxaldehyde. National Center for Biotechnology Information. [Link]

Solubility Profiling & Solvation Thermodynamics of Phenothiazine-10-carboxaldehyde

A Technical Guide for Synthesis, Purification, and Application

Executive Summary

Phenothiazine-10-carboxaldehyde (CAS: 1628-29-1), often referred to as N-formylphenothiazine, serves as a critical electrophilic intermediate in the synthesis of phenothiazine-based antipsychotics, antitumor agents, and optoelectronic materials (OLEDs).[1][2]

Its solubility profile is governed by the conflict between its lipophilic tricyclic core and the polar, electron-withdrawing N-formyl group.[1][2] Understanding this duality is essential for selecting appropriate reaction media (high solubility required) versus purification solvents (differential solubility required).[1][2] This guide analyzes the solvation thermodynamics of Phenothiazine-10-carboxaldehyde and provides validated protocols for its manipulation in research settings.[1][2]

Part 1: Molecular Architecture & Solvation Mechanisms[2]

The solubility behavior of Phenothiazine-10-carboxaldehyde is dictated by its "butterfly" conformation and the electronic influence of the carbonyl group at the 10-position.[1][2]

-

The Lipophilic Core: The tricyclic phenothiazine backbone is inherently hydrophobic, driven by strong

stacking interactions between the aromatic rings. This favors solvation in non-polar or aromatic solvents.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

The Polar Modifier: The 10-carboxaldehyde (formyl) group introduces a significant dipole moment.[1][2] Unlike the parent phenothiazine, which is electron-rich, the N-formyl group withdraws electron density, reducing the basicity of the nitrogen and increasing the molecule's polarity.[1]

Mechanistic Implication:

-

In Non-Polar Solvents (Hexane): The solvent cannot overcome the cohesive energy of the crystal lattice (dipole-dipole interactions of the aldehyde). Result: Insoluble.

-

In Polar Aprotic Solvents (DMSO/DMF): The high dielectric constant and dipole interactions of the solvent stabilize the N-formyl dipole, while the organic nature of the solvent accommodates the aromatic rings. Result: High Solubility.

Visualization: Solvation Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended chemical process.

Figure 1: Solvent selection logic based on the physicochemical requirements of synthesis, isolation, and purification steps.

Part 2: Comparative Solubility Profile

The following data consolidates qualitative and semi-quantitative observations from standard synthetic protocols (e.g., Vilsmeier-Haack formylation) and crystallographic studies.

Table 1: Solubility in Polar vs. Non-Polar Solvents[2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Primary Application |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions match the N-formyl polarity; disruption of crystal lattice is energetically favorable.[1][2] | Reaction medium (e.g., Vilsmeier-Haack, Wittig).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core; moderate polarity accommodates the aldehyde.[1] | Extraction, NMR analysis, Chromatography.[1] |

| Polar Protic | Ethanol, Methanol | Moderate / Temperature Dependent | Soluble at boiling points; poor solubility at room/ice temperatures.[1] | Recrystallization (The "Gold Standard" purification).[1][2] |

| Polar Protic | Water | Insoluble | Hydrophobic effect dominates; water networks exclude the large tricyclic core.[1][2] | Precipitation (quenching reactions), washing impurities.[1] |

| Non-Polar | Hexane, Pentane, Diethyl Ether | Poor / Insoluble | Weak London dispersion forces cannot overcome the dipole-dipole interactions of the solute.[1] | Washing filter cakes (removes non-polar impurities).[1][2] |

| Aromatic | Toluene, Benzene | Moderate | Alternative recrystallization (if alcohol fails).[1][2] |

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the expected physical change (precipitation/dissolution) does not occur, the system flags a purity or parameter issue.[1]

Protocol A: The "Visual Saturation" Solubility Test

Use this protocol to determine the viability of a new solvent for reaction screening.

-

Preparation: Weigh 10 mg of Phenothiazine-10-carboxaldehyde into a clear 4 mL glass vial.

-

Addition: Add 100

L of the target solvent.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Observation (Checkpoint 1):

-

Thermal Stress: Heat the vial to the solvent's boiling point (or 80°C max) using a heat block.

-

Observation (Checkpoint 2):

Protocol B: Purification via Ethanol Recrystallization

This is the authoritative method for purifying Phenothiazine-10-carboxaldehyde following synthesis.[1][2]

Context: Crude product often contains unreacted phenothiazine or phosphorus salts from the Vilsmeier reagent.[1] Ethanol is chosen because the impurity profile differs significantly in solubility.[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (10 mL per gram of solid).

-

Heating: Heat to reflux (78°C) with stirring.

-

Validation: If solid remains after 15 mins of reflux, add ethanol in 1 mL increments. If insolubles persist, they are likely inorganic salts—filter while hot.[1]

-

-

Cooling (The Critical Phase): Remove from heat and allow to cool slowly to room temperature on a cork ring (insulation prevents shock-cooling).[1][2]

-

Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour. Bright yellow/orange needles should form.[1][2]

-

Filtration: Filter under vacuum. Wash the cake with cold ethanol (to remove surface impurities) followed by Hexane (to speed up drying).[1]

Visualization: Purification Workflow

Figure 2: Step-by-step purification workflow leveraging the temperature-dependent solubility in ethanol.

Part 4: Troubleshooting & Stability

Oxidation Sensitivity: Phenothiazine derivatives are susceptible to oxidation (forming sulfoxides/sulfones) when exposed to light and air in solution.[1]

-

Symptom: Solution turns from yellow/orange to dark green/black or violet.[1][2]

-

Prevention: When performing solubility tests or reactions in high-solubility solvents (DCM, DMF), purge the solvent with Nitrogen or Argon.[1] Store solutions in amber vials.

Solvent Trapping: Due to the formation of channels in the crystal lattice, this compound can trap chlorinated solvents (DCM/CHCl3).[1]

-

Detection:

H-NMR will show a singlet atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Remedy: Dry the final crystals under high vacuum (< 1 mbar) at 40°C for 12 hours, or use Ethanol for the final recrystallization to avoid halogenated impurities in biological assays.

References

-

Vilsmeier, A., & Haack, A. (1927).[1][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3] Berichte der deutschen chemischen Gesellschaft.[1][2] (Foundational chemistry for the synthesis of 10-formylphenothiazine).[1][2]

-

PubChem. (2025).[1][2][4] Phenothiazine-10-carboxaldehyde (Compound Summary).[1][2][4] National Library of Medicine.[1][2] (Source for physicochemical properties and identifiers).

-

BenchChem. (2025).[1][2][5] Solubility of Phenothiazine Derivatives in Organic Solvents.[1][2][6][7][8][9] (General solubility trends for the phenothiazine class).[1]

-

Thirunavukkarasu, S., et al. (2014).[1][10] Synthesis, Characterization and Electronic Properties of New Phenothiazine-Carboxaldehyde Derivatives. International Journal of ChemTech Research.[1][2] (Provides experimental details on workup and purification solvents).

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. 10-Acetylphenothiazine | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Phenothiazine-10-carboxadehyde | C13H9NOS | CID 11138870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

Crystal Structure Analysis of 10-Formylphenothiazine

Executive Summary & Structural Significance

10-Formylphenothiazine (N-formylphenothiazine) represents a critical structural motif in the phenothiazine class of heterocycles. Unlike its N-alkylated counterparts (e.g., chlorpromazine), which exhibit strong dopaminergic activity, the N-formyl derivative serves primarily as a key synthetic intermediate and a model for studying amide-induced conformational flattening.

The core structural challenge in analyzing 10-formylphenothiazine lies in quantifying the "butterfly" folding angle (

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 10-formylphenothiazine, grounded in comparative data from homologous N-acyl derivatives.

Experimental Methodology: Synthesis to Crystal

High-quality single crystals are the prerequisite for accurate structural resolution. The following protocol ensures high purity and optimal crystal habit for diffraction.

Synthesis Protocol

The formylation of phenothiazine is best achieved via a direct reaction with formic acid, avoiding the harsher conditions of the Vilsmeier-Haack reaction which can lead to C-formylation at the 3- or 7-positions.

Reaction Scheme:

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 mmol of phenothiazine in 20 mL of anhydrous acetonitrile (

) in a round-bottom flask. -

Addition: Add 15.0 mmol of concentrated formic acid (98%) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The product (

) will appear distinct from the starting material ( -

Isolation: Cool the solution to room temperature. The product often precipitates as a pale yellow solid. If not, concentrate the solvent to 50% volume under reduced pressure.

-

Purification: Filter the crude solid and wash with cold acetonitrile.

Crystallization Strategy

For X-ray diffraction, needle-like or prismatic crystals are required.

-

Method: Slow Evaporation.

-

Solvent System: Acetonitrile (primary) or Dichloromethane/Hexane (1:1).

-

Protocol: Dissolve 50 mg of the purified solid in minimal hot acetonitrile (~5 mL). Filter the hot solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. Cover the vial with parafilm, punch 3-4 small holes, and allow to stand at ambient temperature (20°C) in a vibration-free environment. -

Outcome: Pale yellow, needle-shaped crystals suitable for XRD typically form within 48–72 hours.

Crystallographic Data Acquisition & Analysis[1][2][3]

Data Collection Parameters

To resolve the precise bond lengths of the amide linkage and the sulfur bridge, low-temperature data collection is mandatory to minimize thermal motion.

| Parameter | Specification | Rationale |

| Radiation Source | Mo K | Minimizes absorption by Sulfur atoms compared to Cu radiation. |

| Temperature | 100 K (Liquid | Reduces thermal ellipsoids; essential for accurate C-H bond positioning. |

| Resolution | 0.75 Å or better | Required to resolve the N-C(O) partial double bond character. |

| Crystal Size | Matches beam diameter; prevents peak overlapping. |

Structural Workflow Visualization

The following diagram outlines the logical flow from raw diffraction frames to the final structural model.

Figure 1: Standard crystallographic workflow for small molecule structure determination.

Structural Insights & Expected Metrics

Based on the analysis of homologous 10-acetylphenothiazine and 10-ethylphenothiazine structures, the following structural features define 10-formylphenothiazine.

The "Butterfly" Conformation

The phenothiazine core is non-planar.[1] The two benzene rings are folded along the N(10)...S(5) axis.

-

Folding Angle (

): Defined as the dihedral angle between the planes of the two benzene rings.[2]-

Unsubstituted Phenothiazine:

. -

10-Formylphenothiazine (Expected):135° – 145° .

-

-

Mechanism: The N-formyl group is electron-withdrawing. It delocalizes the nitrogen lone pair into the carbonyl oxygen (

resonance), reducing the electron density available for the aromatic rings. This steric bulk and electronic effect typically increases the folding (smaller angle) compared to alkyl derivatives, or flattens the N-pyramid while folding the wings, depending on crystal packing forces.

Nitrogen Geometry (Amide Character)

-

Bond Length

: Expected to be 1.35 – 1.38 Å . This is significantly shorter than a standard N-C single bond (1.47 Å), confirming partial double bond character. -

Coordination: The Nitrogen atom will exhibit a quasi-planar geometry (sum of angles

) due to amide resonance, unlike the pyramidal nitrogen found in 10-alkylphenothiazines.

Supramolecular Packing

-

Space Group: Monoclinic

is the most common packing motif for this class. -

Interactions:

-

-

-

Weak Hydrogen Bonds:

interactions often link molecules into infinite chains along the crystallographic b-axis.

-

-

Comparative Structural Analysis

To validate your experimental data, compare your results against these established benchmarks for phenothiazine derivatives.

| Feature | 10-Formylphenothiazine (Target) | 10-Acetylphenothiazine (Benchmark) | Phenothiazine (Parent) |

| Crystal System | Monoclinic (Predicted) | Monoclinic ( | Orthorhombic ( |

| Butterfly Angle ( | ~140° | 133.6° | 153.3° |

| N-C(subst) Bond | ~1.36 Å (Amide) | 1.37 Å (Amide) | 0.88 Å (N-H) |

| N-Geometry | Planar ( | Planar ( | Pyramidal ( |

Conformation Diagram

The diagram below illustrates the critical geometric parameters defining the structure.

Figure 2: Geometric dependencies in N-acyl phenothiazines. The formyl group dictates the nitrogen geometry and influences the global fold.

References

-

Synthesis & Properties

- Bernthsen, A. (1883). "Zur Kenntniss des Thiodiphenylamins." Berichte der deutschen chemischen Gesellschaft, 16(2), 2896-2904. (Foundational synthesis of phenothiazine core).

-

Patent CN102558092B. (2012). "N-formyl phenothiazine and its preparation method." Link

-

Comparative Crystal Structures

- Conformational Analysis: Dahl, S.G., et al. (1986). "Phenothiazine drugs and metabolites: molecular conformation and receptor binding." Proceedings of the National Academy of Sciences, 79, 1-15. (Discussion of active vs. inactive folding angles).

Sources

- 1. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 10-Methylphenothiazine | C13H11NS | CID 71015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-Acetylphenothiazine | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Properties of Phenothiazine-10-carboxaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the UV-Vis absorption and fluorescence characteristics of Phenothiazine-10-carboxaldehyde. As a molecule of significant interest, its unique electronic structure, arising from the electron-donating phenothiazine core and the electron-withdrawing carboxaldehyde group, gives rise to distinct photophysical properties. Understanding these properties is paramount for its application as a versatile building block in the development of novel therapeutic agents, advanced materials, and sensitive chemical probes. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing robust, self-validating protocols for empirical investigation.

The Phenothiazine Core: A Privileged Scaffold

The phenothiazine tricycle is a cornerstone in medicinal chemistry and materials science.[1][2] This sulfur and nitrogen-containing heterocycle is not merely a structural framework; it is an electronically rich system with a non-planar, butterfly conformation. The nitrogen and sulfur heteroatoms act as potent electron donors, a feature that underpins the diverse applications of its derivatives, from antipsychotic drugs to materials for organic electronics.[1][3] The introduction of a carboxaldehyde group at the 10-position (N-alkylation followed by formylation) or more commonly at the 3-position, transforms the molecule into a donor-π-acceptor (D-π-A) system, which is fundamental to its optical and electronic properties.[4] This aldehyde functionality also serves as a critical synthetic handle for elaboration into more complex molecular architectures, such as chalcones, hydrazones, and other derivatives with significant biological activities.[5][6]

Synthesis via Vilsmeier-Haack Formylation

The introduction of the aldehyde group onto the phenothiazine ring is commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction is a reliable method for formylating electron-rich aromatic compounds. The process typically involves reacting an N-substituted phenothiazine with a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[7][8]

Caption: Workflow for the Vilsmeier-Haack synthesis of Phenothiazine-carboxaldehyde.

UV-Vis Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals.[9] For conjugated systems like Phenothiazine-10-carboxaldehyde, the primary absorptions are due to π → π* transitions within the aromatic system.

The absorption spectrum of phenothiazine derivatives is characterized by strong absorption bands typically in the range of 250-320 nm.[10][11] The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of substituents and the solvent environment.[12][13] The carboxaldehyde group, acting as an electron acceptor, can cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted phenothiazine core, indicating a smaller HOMO-LUMO energy gap.[14]

Solvent Effects (Solvatochromism)

The choice of solvent is a critical parameter that can significantly alter the absorption spectrum.[3] In polar solvents, the excited state of D-π-A molecules is often more stabilized than the ground state, leading to a bathochromic shift. This phenomenon, known as solvatochromism, provides valuable information about the electronic nature of the molecule. For phenothiazine derivatives, a shift in λmax is commonly observed when moving from non-polar solvents like cyclohexane to polar solvents like ethanol or dimethylformamide (DMF).[4][15]

| Solvent | Typical Absorption λmax (nm) | Rationale |

| Cyclohexane | ~253 nm, ~316 nm | Represents the spectrum in a non-polar environment with minimal solute-solvent interaction.[16] |

| Dichloromethane | ~258 nm, ~325 nm | A solvent of intermediate polarity, showing a slight red-shift.[15] |

| Acetonitrile | ~275 nm | A polar aprotic solvent that can stabilize the charge-transfer character of the excited state.[15] |

| Ethanol | Varies | A polar protic solvent; specific hydrogen bonding interactions can lead to complex spectral shifts. |

| DMF | ~305 nm | A highly polar aprotic solvent, often resulting in the most significant red-shift for D-π-A systems.[10] |

| Caption: Table 1. Representative UV-Vis absorption maxima for phenothiazine derivatives in various solvents. Data is generalized from studies on related structures. |

Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures the acquisition of accurate and reproducible UV-Vis absorption data.

-

Instrument Preparation:

-

Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 30 minutes for stabilization.[17]

-

-

Sample Preparation:

-

Prepare a stock solution of Phenothiazine-10-carboxaldehyde of known concentration (e.g., 1 mM) in a spectroscopic grade solvent.[18]

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[9][19]

-

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length) for the reference and sample. Glass or plastic cuvettes are unsuitable for UV measurements below ~320 nm.[20]

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Place the cuvettes in the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument using the reference cuvette.[17]

-

-

Data Acquisition:

-

Scan a suitable wavelength range (e.g., 200-600 nm).

-

Record the spectrum, noting the wavelength of maximum absorbance (λmax) and the absorbance value.

-

-

Data Analysis:

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm.[21]

-

Fluorescence Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. Phenothiazine derivatives are often fluorescent, and their emission properties are, like their absorption, highly dependent on their structure and environment.[11][14] The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (lower energy).

Stokes Shift

The difference in energy (or wavelength) between the absorption maximum (λmax, abs) and the emission maximum (λmax, em) is known as the Stokes shift. Phenothiazine derivatives often exhibit large Stokes shifts, which is a desirable property for applications in fluorescence imaging and sensing as it allows for easier separation of the excitation and emission signals, reducing background interference.[10]

Environmental Sensitivity

The fluorescence of phenothiazine-carboxaldehyde is highly sensitive to the solvent environment. In polar solvents, the stabilization of the excited state can lead to a significant red-shift in the emission spectrum. This sensitivity can be exploited for developing fluorescent probes that report on the polarity of their microenvironment, for instance, within a biological cell.[12][22]

| Solvent | Typical Emission λmax (nm) | Quantum Yield (Φf) | Key Insights |

| Dichloromethane | ~446 nm | Moderate | Emission in a moderately polar environment.[15] |

| Acetonitrile | Varies | Low to Moderate | Quantum yields can be sensitive to specific solvent interactions.[15] |

| Ethanol | ~450-480 nm | 0.01 - 0.05 | Protic solvents can sometimes quench fluorescence, leading to lower quantum yields.[4] |

| DMF | ~468 nm | Moderate | The polar environment stabilizes the excited state, leading to red-shifted emission.[10] |

| Caption: Table 2. Representative fluorescence emission data for phenothiazine derivatives. Actual values for Phenothiazine-10-carboxaldehyde should be determined empirically. |

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a framework for reliable fluorescence measurements.

Caption: Standard workflow for fluorescence spectroscopy experiments.

-

Instrument Preparation:

-

Turn on the spectrofluorometer and xenon lamp source, allowing at least 30 minutes for stabilization.[23]

-

-

Sample Preparation:

-

Prepare a very dilute solution of the compound in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be less than 0.1.[24]

-

-

Measurement:

-

Use a four-sided polished quartz cuvette.

-

Record a blank spectrum of the pure solvent to account for Raman scattering.[24]

-

Place the sample cuvette in the holder.

-

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax, abs) determined from UV-Vis spectroscopy. Scan the emission monochromator over a range starting just above the excitation wavelength to a longer wavelength (e.g., if λex = 310 nm, scan from 320 nm to 700 nm).[25]

-

Excitation Spectrum: Set the emission monochromator to the observed emission maximum (λmax, em). Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.[24]

-

-

Data Correction and Analysis:

-

Subtract the blank (solvent) spectrum from the sample spectrum to remove the Raman peak of the solvent.

-

The corrected spectrum will show the true fluorescence emission profile of the compound.

-

The fluorescence quantum yield (Φf) can be determined relative to a well-known standard (e.g., quinine sulfate) using the comparative method.

-

Applications in Drug Development and Materials Science

The distinct spectroscopic properties of Phenothiazine-10-carboxaldehyde make it and its derivatives highly valuable in several advanced research areas.

-

Anticancer Drug Development: The phenothiazine scaffold is present in compounds that exhibit potent cytotoxic activity against various cancer cell lines.[5][26] Derivatives often function by inducing apoptosis and modulating key signaling pathways.[5] The intrinsic fluorescence can be utilized to study cellular uptake and localization.

-

Photodynamic Therapy (PDT): Phenothiazine derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation to induce targeted cell death.[27] Their strong absorption in the UV-A or visible region is critical for this application.

-

Fluorescent Probes and Sensors: The sensitivity of the fluorescence to the local environment allows for the design of probes that can detect specific analytes or report on changes in microenvironments, such as solvent polarity or the presence of radical species.[15]

-

Organic Electronics: The electron-donating nature of the phenothiazine core makes it an excellent building block for hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.[14] The absorption and emission characteristics are key performance parameters for these applications.

Conclusion

Phenothiazine-10-carboxaldehyde is a molecule with rich and tunable photophysical properties. Its UV-Vis absorption and fluorescence spectra are characterized by a strong dependence on the solvent environment, a direct consequence of its donor-π-acceptor electronic structure. For researchers and developers, a thorough understanding and precise measurement of these spectroscopic characteristics are essential first steps. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this versatile phenothiazine derivative in the creation of next-generation therapeutics, sensors, and electronic materials.

References

-

Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research. Available at: [Link]

-

Montanaro, S., et al. (2005). Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives. PubMed. Available at: [Link]

-

Montanaro, S., et al. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Montanaro, S., et al. (2025). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Request PDF - ResearchGate. Available at: [Link]

-

Siodłak, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

-

Al-Kaysi, R. O., & Al-Mhyawi, S. A. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect. Available at: [Link]

-

Yu, D.-H., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. PMC. Available at: [Link]

-

Mantur, S., et al. (2023). Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry. Available at: [Link]

-

Simion, B., et al. (n.d.). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]

-

Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy. Emerald Cloud Lab Documentation. Available at: [Link]

-

S. T. Gaikwad, et al. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. Available at: [Link]

-

Zhang, C., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). Available at: [Link]

-

University of Washington. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington Faculty. Available at: [Link]

-

Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Sim4t. Available at: [Link]

-

Unknown. (n.d.). Analytical technique: Fluorescence Spectroscopy. Unknown Source. Available at: [Link]

-

Unknown. (n.d.). General methods for synthesis of compounds. Unknown Source. Available at: [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Available at: [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available at: [Link]

-

SCIAN-Lab. (n.d.). Principles of Fluorescence Spectroscopy. SCIAN-Lab. Available at: [Link]

-

Valean, A.M., et al. (n.d.). PHENOTHIAZINE-CARBOXALDEHYDE-HYDRAZONE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND ELECTRONIC PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]

-

Yu, D.-H., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. ResearchGate. Available at: [Link]

-

Khan, Y. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

-

Neves, M., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. Available at: [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Phenothiazine. PhotochemCAD. Available at: [Link]

-

Zhang, J., et al. (2021). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. RSC Publishing. Available at: [Link]

-

Motavaf, M., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. Available at: [Link]

-

Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. Available at: [Link]

Sources

- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies | European Journal of Chemistry [eurjchem.com]

- 5. benchchem.com [benchchem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. 10-Ethyl-10H-phenothiazine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. mdpi.com [mdpi.com]

- 12. Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 15. d-nb.info [d-nb.info]

- 16. PhotochemCAD | Phenothiazine [photochemcad.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sim4t.com [sim4t.com]

- 20. technologynetworks.com [technologynetworks.com]

- 21. mt.com [mt.com]

- 22. researchgate.net [researchgate.net]

- 23. scibec.dcci.unipi.it [scibec.dcci.unipi.it]

- 24. chemistry.montana.edu [chemistry.montana.edu]

- 25. emeraldcloudlab.com [emeraldcloudlab.com]

- 26. brieflands.com [brieflands.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of N-formylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylphenothiazine, a derivative of the versatile phenothiazine scaffold, presents a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique electronic structure, governed by the interplay of the electron-rich phenothiazine core and the electron-withdrawing N-formyl group, gives rise to distinct photophysical and electrochemical properties. This guide provides a comprehensive exploration of these characteristics, integrating experimental data with high-level Density Functional Theory (DFT) calculations. We will delve into the causality behind the experimental and computational methodologies, offering a self-validating framework for the investigation of similar heterocyclic compounds. This document is designed to serve as a practical and authoritative resource, enabling researchers to understand and predict the behavior of N-formylphenothiazine in various applications.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms.[1] This core structure imparts a folded, butterfly-like conformation and rich electronic properties, making phenothiazine and its derivatives valuable in a wide range of applications, from antipsychotic drugs to organic electronics.[1][2][3] The introduction of a formyl group at the nitrogen atom (N-formylphenothiazine) significantly modulates the electronic landscape of the parent molecule, influencing its donor-acceptor characteristics and, consequently, its reactivity and potential applications.[4][5]

Understanding the electronic properties of N-formylphenothiazine is paramount for its rational design and implementation in novel drug development and advanced materials. This guide will systematically dissect these properties through a combination of experimental techniques and theoretical calculations.

Experimental Characterization of Electronic Properties

A thorough understanding of a molecule's electronic behavior begins with empirical observation. The following experimental protocols are fundamental to characterizing N-formylphenothiazine.

Synthesis of N-formylphenothiazine

The synthesis of N-formylphenothiazine is typically achieved through the formylation of the parent 10H-phenothiazine. A common and effective method involves a Vilsmeier-Haack type reaction or direct formylation using a suitable formylating agent.

Experimental Protocol: Synthesis of N-formylphenothiazine

-

Reactant Preparation: Dissolve 10H-phenothiazine in a suitable aprotic solvent, such as dimethylformamide (DMF), which can also serve as the formylating agent in the presence of an activating agent like phosphorus oxychloride (POCl₃).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution of phenothiazine in DMF to 0°C in an ice bath.

-

Addition of Activating Agent: Slowly add phosphorus oxychloride dropwise to the cooled solution. The causality behind this slow addition is to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the electronic transitions and structural features of N-formylphenothiazine.

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions between molecular orbitals.[6][7] The absorption spectrum of N-formylphenothiazine is expected to show characteristic π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide information about the intramolecular charge transfer (ICT) character of the molecule.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound.[8][9] The chemical shifts of the protons and carbons in the aromatic rings and the formyl group provide detailed information about the electron density distribution within the molecule. For instance, the downfield shift of the formyl proton is indicative of the electron-withdrawing nature of the carbonyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indicator of the C=O stretching vibration of the formyl group.

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of N-formylphenothiazine.[10] It provides information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution Preparation: Dissolve a known concentration of N-formylphenothiazine in the electrolyte solution.

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential between a defined range and record the resulting current. The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential (if observable) corresponds to the addition of an electron to theLUMO. The causality for using a supporting electrolyte is to ensure sufficient conductivity of the solution and to minimize the iR drop.

Density Functional Theory (DFT) Calculations: A Theoretical Lens

DFT has emerged as a robust computational tool for predicting and understanding the electronic structure and properties of molecules.[12] By solving the Kohn-Sham equations, we can obtain valuable information that complements and explains experimental findings.

The "Why": Justification for DFT

DFT is chosen for its excellent balance of computational cost and accuracy for medium-sized organic molecules like N-formylphenothiazine.[2][3][13] It allows us to visualize molecular orbitals, predict spectroscopic properties, and calculate various electronic parameters that are difficult or impossible to measure experimentally.

The "How": A Validated Computational Workflow

The reliability of DFT results is highly dependent on the chosen methodology. The following protocol outlines a validated workflow for N-formylphenothiazine.

Computational Protocol: DFT Calculations

-

Geometry Optimization: The first and most crucial step is to obtain an accurate molecular geometry. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely used and reliable choice for organic molecules.[14][15] The optimization should be performed until a true energy minimum is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[14]

-

Electronic Properties Calculation: Once the optimized geometry is obtained, single-point energy calculations can be performed to determine various electronic properties.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are direct outputs of the calculation. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.[16][17] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[18] It helps to identify the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, further elucidating the electronic communication within the molecule.[15][17]

-

-

Spectroscopic Predictions (TD-DFT): Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum.[4][5][14] This allows for a direct comparison with experimental data and helps in the assignment of electronic transitions. The CAM-B3LYP functional is often recommended for predicting charge-transfer excitations more accurately than standard hybrid functionals.[19]

Integrated Analysis: Bridging Experiment and Theory

The true power of this dual approach lies in the synergy between experimental data and theoretical calculations.

| Property | Experimental Technique | DFT Calculation | Insights Gained |

| Molecular Structure | NMR, IR | Geometry Optimization | Confirmation of synthesis and detailed bond lengths/angles. |

| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT | Assignment of absorption bands to specific orbital transitions. |

| Redox Potentials | Cyclic Voltammetry | HOMO/LUMO Energies | Correlation between oxidation/reduction potentials and frontier orbital energies. |

| Reactivity | Chemical Reactions | MEP, NBO Analysis | Prediction of reactive sites and intermolecular interactions. |

Visualizing the Concepts

Visual representations are crucial for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.

Caption: Experimental workflow for the synthesis and characterization of N-formylphenothiazine.

Sources

- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emerald.com [emerald.com]

- 5. emerald.com [emerald.com]

- 6. lehigh.edu [lehigh.edu]

- 7. ijmrpsjournal.com [ijmrpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The interplay of conformations and electronic properties in N-aryl phenothiazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 17. chalcogen.ro [chalcogen.ro]

- 18. mdpi.com [mdpi.com]

- 19. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

Phenothiazine-10-carboxaldehyde: Technical Profile & Safety Protocol

[1]

Executive Summary

Phenothiazine-10-carboxaldehyde (CAS: 38076-67-4 ), also known as N-formylphenothiazine, is a critical heterocyclic intermediate in the synthesis of neuroleptic drugs, organic light-emitting diodes (OLEDs), and photoactive materials.[1][2][3][4][5] Unlike its ring-substituted isomers (e.g., 10-methyl-phenothiazine-3-carbaldehyde), this compound features a formyl group attached directly to the thiazine nitrogen, serving as a strategic protecting group or a precursor for N-alkyl derivatives via reduction.

This technical guide provides a comprehensive analysis of its physiochemical properties, safety protocols (SDS), and validated synthesis methodologies for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physiochemical Profile

The following data characterizes the specific N-formyl isomer. Researchers must distinguish this from the C-formyl derivatives (e.g., CAS 4997-36-8) to ensure experimental accuracy.

| Property | Specification |

| Chemical Name | Phenothiazine-10-carboxaldehyde |

| Synonyms | N-Formylphenothiazine; 10-Formyl-10H-phenothiazine |

| CAS Number | 38076-67-4 |

| Molecular Formula | C₁₃H₉NOS |

| Molecular Weight | 227.28 g/mol |

| Appearance | Pale yellow to yellow needle-like crystals |

| Melting Point | 184–187 °C (Lit.) [1] |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in cold Acetonitrile |

| IR Signature | C=O stretch at ~1666 cm⁻¹ (Amide carbonyl) |

Part 2: Safety & Hazard Assessment (SDS)

Notice: While a harmonized GHS classification for CAS 38076-67-4 is not universally standardized, the following hazard profile is derived from the parent phenothiazine scaffold and the reactivity of N-formyl derivatives. Treat as a Hazardous Substance .

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Skin Sensitization: Category 1 (H317)

-

STOT-RE: Category 2 (May cause damage to organs through prolonged exposure)

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

Figure 1: Emergency response decision matrix for Phenothiazine-10-carboxaldehyde exposure.

Part 3: Synthesis & Manufacturing Protocols

Two primary methods exist for the synthesis of Phenothiazine-10-carboxaldehyde: a "Green" mechanochemical route and a traditional solution-phase reflux.

Method A: Green Mechanochemical Synthesis (Recommended)

This method utilizes solvent-free grinding, offering high yields (~95%) and reduced environmental impact [2].

Reagents:

Protocol:

-

Preparation: In a dry mortar, add Formic Acid and PCl₅.

-

Activation: Grind the mixture until homogenous (activates the formylating species).

-

Reaction: Add Phenothiazine to the mortar.

-

Grinding: Grind vigorously at room temperature for 30–60 minutes. Monitor reaction progress via TLC (Ethyl Acetate:Petroleum Ether 1:3).

-

Workup: Once the starting material spot disappears, let the mixture stand for 30 minutes.

-

Purification: Wash the solid residue with water to remove acidic byproducts. Filter and recrystallize from ethanol or water to obtain pale yellow needles.

Method B: Solution Phase Acylation

Suitable for larger scale-up where mechanical grinding is not feasible [3].

Protocol:

-

Dissolve Phenothiazine (1 g) in Acetonitrile (5 mL).

-

Add Formic Acid (0.2 g) dropwise under stirring.

-

Reflux the mixture for 2 hours.

-

Cool to room temperature. Phenothiazine-10-carboxaldehyde has low solubility in cold acetonitrile and will precipitate as crystals.

-

Filter and wash with cold acetonitrile. Yield: ~93%.

Figure 2: Workflow for the solvent-free mechanochemical synthesis of Phenothiazine-10-carboxaldehyde.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, compare experimental data against these standard parameters.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1666 cm⁻¹ | Strong C=O stretching vibration (Amide I). Absence of N-H stretch at 3300 cm⁻¹. |

| ¹H NMR | δ 8.5–9.0 ppm (s, 1H) | Diagnostic singlet for the formyl proton (-CH O) attached to Nitrogen. |

| ¹H NMR | δ 7.0–7.5 ppm (m, 8H) | Aromatic protons of the phenothiazine core. |

| Appearance | Yellow Needles | Distinct from the green/black oxidation products of phenothiazine. |

Part 5: Applications in Drug Discovery

Phenothiazine-10-carboxaldehyde serves as a versatile scaffold in medicinal chemistry:

-

Vilsmeier-Haack Precursor: It is used to introduce aldehyde groups at the C-3 and C-7 positions. The N-formyl group protects the nitrogen from competing side reactions during electrophilic aromatic substitution.

-

N-Alkyl Phenothiazine Synthesis: Reduction of the N-formyl group (using LiAlH₄ or similar hydrides) provides N-methyl phenothiazines, which are core structures in antipsychotic drugs like Chlorpromazine.

-

OLED Materials: Derivatives synthesized from this intermediate are used as hole-transport layers due to the electron-rich nature of the phenothiazine core.

References

-

Sigma-Aldrich. (n.d.). Phenothiazine derivatives and physical properties. Retrieved from

-

Google Patents. (2014). CN104086507A - Preparation method of N-formyl phenothiazine. Retrieved from

-

Google Patents. (2012). CN102558092B - N-formyl phenothiazine and its preparation method. Retrieved from

-

PubChem. (n.d.). Phenothiazine-10-carboxaldehyde (CID 11138870). Retrieved from

-

ChemicalBook. (n.d.). 38076-67-4 MSDS and Chemical Properties. Retrieved from

Sources

- 1. 92-84-2|Phenothiazine|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7643-08-5|2-(Methylthio)-10H-phenothiazine|BLD Pharm [bldpharm.com]

- 4. Phenothiazine-10-carboxadehyde | C13H9NOS | CID 11138870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

A Researcher's Guide to the Photophysical Landscape of Phenothiazine Aldehyde Derivatives

Introduction: The Allure of a Privileged Scaffold

Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique, non-planar "butterfly" conformation and electron-rich nature make it an exceptional electron donor.[1][2] When an electron-withdrawing aldehyde group is introduced to this core, a potent intramolecular charge transfer (ICT) system is established.[3][4][5] This guide provides an in-depth exploration of the photophysical characteristics of these donor-π-acceptor (D-π-A) phenothiazine aldehyde derivatives, offering both foundational principles and actionable experimental protocols for researchers in materials science and drug development.

The inherent D-π-A structure of these molecules is the primary determinant of their photophysical behavior. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating phenothiazine ring, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-accepting aldehyde moiety.[6] This charge redistribution in the excited state is exquisitely sensitive to the molecule's local environment, making these derivatives highly valuable as sensors and probes.

The Donor-Acceptor Architecture: A Structural Overview

The fundamental architecture of a phenothiazine aldehyde derivative dictates its electronic properties. The phenothiazine core serves as the electron donor (D), while the aldehyde group functions as the electron acceptor (A). These two components are linked, creating a "push-pull" system that facilitates ICT upon excitation.[4]

Caption: The fundamental Donor-π-Acceptor (D-π-A) structure of phenothiazine aldehyde derivatives.

The specific substitution pattern on the phenothiazine ring is critical. Formylation via reactions like the Vilsmeier-Haack reaction allows for the introduction of the aldehyde group at specific positions, most commonly C3 and C7.[7][8] The choice of synthetic route, such as Suzuki or Sonogashira couplings on a halogenated phenothiazine aldehyde precursor, enables further functionalization to precisely tune the electronic and, consequently, the photophysical properties.[7][9]

Experimental Workflow for Photophysical Characterization

A systematic and rigorous experimental approach is essential to fully elucidate the photophysical profile of a new phenothiazine aldehyde derivative. The following workflow represents a self-validating system, where results from one technique inform and corroborate the findings of another.

Caption: A validated workflow for the comprehensive photophysical characterization of novel compounds.

Steady-State Spectroscopy: The Foundation

Steady-state measurements provide a time-averaged view of the molecule's absorption and emission properties.

Protocol: UV-Visible Absorption Spectroscopy

-

System & Baseline: Use a dual-beam spectrophotometer. Perform a baseline correction using a cuvette filled with the same spectroscopic-grade solvent that will be used for the sample. This step is critical to subtract any absorbance from the solvent and cuvette itself.

-

Sample Preparation: Prepare a stock solution (e.g., 1 mM) in the chosen solvent. Dilute this stock to a final concentration of ~1-10 µM. The final absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

Data Extraction: Identify the wavelength of maximum absorption (λmax). The lower energy band typically corresponds to the ICT transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Protocol: Steady-State Fluorescence Spectroscopy

-

System & Calibration: Use a calibrated spectrofluorometer. Ensure the instrument's excitation and emission monochromators are accurately calibrated.

-

Sample Preparation: Use the same solutions prepared for UV-Vis, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[10] This is a key self-validating checkpoint.

-

Measurement: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-infrared.

-

Data Extraction: Identify the wavelength of maximum emission (λem). Calculate the Stokes shift (in cm-1), which is the energy difference between the absorption and emission maxima and is indicative of the degree of structural relaxation in the excited state.

A key phenomenon observed in these D-π-A systems is solvatochromism : a shift in the absorption and/or emission wavelength with changing solvent polarity.[3] A pronounced positive solvatochromism (a red-shift in emission in more polar solvents) is a hallmark of a significant ICT character, as polar solvents stabilize the highly dipolar excited state more than the ground state.[3]

Fluorescence Quantum Yield (ΦF): Measuring Emission Efficiency

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11][12]

Protocol: Relative Quantum Yield Determination

This method compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[11][13]

-

Standard Selection: Choose a standard whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Solution Preparation: Prepare a series of dilutions (at least 4) for both the standard and the test compound in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.[10][11]

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The plot should yield a straight line. The slope (m) is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (QYX) using the following equation: QYX = QYST * (mX / mST) * (nX2 / nST2) where ST is the standard, X is the sample, m is the slope of the plot, and n is the refractive index of the solvent.[13]

-

Time-Resolved Spectroscopy: Probing Excited-State Dynamics

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a powerful parameter for understanding the kinetics of radiative and non-radiative decay pathways.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes in the picosecond to nanosecond range.[14][15][16] The technique measures the arrival time of individual photons emitted from a sample after excitation by a high-repetition-rate pulsed laser.[15][16]

-

System Setup: A typical TCSPC setup includes a pulsed light source (e.g., a picosecond diode laser), sample holder, a fast single-photon detector (e.g., a photomultiplier tube), and timing electronics.[15]

-

Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength).

-

Data Acquisition: Excite the sample and collect the photon arrival times over many excitation cycles to build a histogram of the fluorescence decay.[15] The decay profile is recorded until a sufficient number of counts are in the peak channel.

-

Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). Phenothiazine aldehydes often exhibit lifetimes in the nanosecond range.[3]

Sources

- 1. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 2. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies | European Journal of Chemistry [eurjchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. iss.com [iss.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Wide-field time-correlated single photon counting-based fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 16. sssc.usask.ca [sssc.usask.ca]

Biological activity potential of Phenothiazine-10-carboxaldehyde intermediates

This technical guide details the biological potential, synthetic pathways, and pharmacological applications of Phenothiazine-carboxaldehyde intermediates. While the specific nomenclature "Phenothiazine-10-carboxaldehyde" refers to the N-formyl derivative, this guide expands to include the pharmacologically dominant 10-alkyl-phenothiazine-3-carbaldehyde scaffolds, which represent the primary "aldehyde intermediates" in modern drug discovery.

Executive Summary: The Aldehyde Gateway

Phenothiazines are a privileged scaffold in medicinal chemistry, historically significant as the first generation of antipsychotics (e.g., Chlorpromazine). However, the current research frontier has shifted toward repurposing this tricyclic core for multidrug-resistant (MDR) bacteria and cancer therapy .

The Phenothiazine-carboxaldehyde intermediates serve as the critical "chemical hooks" in this evolution. The aldehyde moiety (

Structural Distinction & Nomenclature

It is critical to distinguish between the two primary aldehyde intermediates:

| Intermediate | Structure | Primary Application |

| Phenothiazine-10-carboxaldehyde (N-Formyl) | Protecting group strategy; intermediate for specific N-alkyl rearrangements. Lower direct bioactivity. | |

| 10-Alkyl-phenothiazine-3-carbaldehyde | The Bioactive Workhorse. Precursor for antimicrobial Schiff bases and anticancer chalcones. |

Note: This guide focuses on the high-potential applications of both, with an emphasis on the C-3 functionalization pathways.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of these intermediates relies on precise electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the industry standard for introducing the aldehyde group.

Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Synthetic pathway from parent phenothiazine to bioactive aldehyde intermediates and downstream derivatives.

Protocol: Vilsmeier-Haack Formylation

Target: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde

Reagents: 10-Methylphenothiazine (10 mmol),

-

Reagent Formation: In a dry flask under

atmosphere, cool DMF to -

Addition: Dissolve 10-Methylphenothiazine in DCE (

) and add slowly to the Vilsmeier reagent, maintaining temperature -

Reaction: Reflux the mixture at

for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH ~6–7). Stir vigorously for 1 hour to hydrolyze the iminium salt into the aldehyde.

-

Isolation: Extract with dichloromethane (

). Wash organic layer with brine, dry over anhydrous -

Purification: Recrystallize from ethanol or use column chromatography to obtain the yellow solid product.

Pharmacological Profiles & Mechanisms[2]

The biological potential of phenothiazine aldehydes is realized when they are derivatized. The aldehyde is the "warhead" precursor.

Antimicrobial Activity (Schiff Bases)

Reaction of the phenothiazine-aldehyde with aromatic amines yields Schiff bases (Azomethines) .

-

Mechanism: The azomethine linkage (

) facilitates binding to bacterial DNA gyrase and disruption of the cell wall. -

Target: High potency observed against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).

-

SAR Insight: Electron-withdrawing groups (Cl,

) on the phenyl ring of the Schiff base significantly enhance antibacterial potency compared to the parent aldehyde.

Anticancer Activity (Chalcones & Hydrazones)

Condensation of the aldehyde with acetophenones yields Chalcones .

-

Mechanism:

-

Tubulin Inhibition: Interacts with the colchicine-binding site of tubulin, preventing polymerization and arresting the cell cycle at G2/M phase.

-

MDR Reversal: Phenothiazine derivatives inhibit P-glycoprotein (P-gp) efflux pumps, re-sensitizing resistant cancer cells to chemotherapy (e.g., Doxorubicin).

-

-

Data Summary (Representative Potency):

| Compound Class | Cell Line | Mechanism Note | |

| Parent Phenothiazine | MCF-7 (Breast) | Weak cytotoxicity | |

| 3-Formyl Intermediate | MCF-7 | Moderate activity | |

| Phenothiazine-Chalcone | MCF-7 / HeLa | High Potency (Tubulin arrest) | |

| Phenothiazine-Hydrazone | HCT-116 (Colon) | DNA Intercalation |

Signaling Pathway Interaction (DOT Visualization)